1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2-oxo-3,4,5,6-tetrahydrocyclopenta[b]pyridine-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-12-8-4-3-6-11(8,10(14)15)7-5-9(12)13/h4H,2-3,5-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUQFXPOEXFJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2(C1=CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 189.25 g/mol. The structure includes a cyclopentane ring fused to a pyridine system, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine have shown effectiveness against various bacterial strains. A notable study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that the compound exhibits moderate antioxidant activity compared to standard antioxidants . The results are summarized in Table 1.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 1-Ethyl-2-oxo-cyclopenta[b]pyridine | 45% | 120 |
| Ascorbic Acid (Control) | 85% | 30 |
Table 1: Antioxidant activity of 1-Ethyl-2-oxo-cyclopenta[b]pyridine compared to ascorbic acid.
Neuroprotective Effects
Research has suggested potential neuroprotective effects of cyclopenta[b]pyridine derivatives. In vitro studies using neuronal cell lines indicated that these compounds could reduce oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the upregulation of neuroprotective factors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Romo et al. involved synthesizing several derivatives of cyclopenta[b]pyridine and testing their antimicrobial efficacy against clinical isolates. The results indicated that specific modifications to the side chains significantly enhanced antimicrobial potency .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. Histological analysis revealed decreased markers of inflammation and apoptosis in treated animals .
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid has been studied for its potential pharmacological properties. It exhibits activity against various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of this compound show promising antimicrobial effects against certain bacteria and fungi. The cyclopentapyridine structure may enhance its interaction with microbial enzymes.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines.
Agrochemicals
The compound's unique structure allows it to be explored as a potential agrochemical:
- Pesticide Development : Its derivatives have been synthesized and tested for insecticidal and herbicidal properties. The cyclopentapyridine moiety may contribute to the selectivity and potency of these compounds against target pests.
Materials Science
In materials science, the compound is being evaluated for its use in developing new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices has shown potential in enhancing mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the interaction between polymer chains.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that derivatives showed up to 50% inhibition of bacterial growth at low concentrations. |
| Johnson et al., 2021 | Anti-inflammatory Effects | Found that the compound reduced TNF-alpha levels by 30% in vitro. |
| Lee et al., 2022 | Pesticide Efficacy | Reported a 70% mortality rate in treated insect populations compared to controls. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related derivatives:
Key Observations:
- Ring Complexity: The target compound’s fused bicyclic system distinguishes it from monocyclic analogs (e.g., CAS 1123169-39-0) and spiro derivatives (e.g., compound 4g).
- Substituent Effects : Ethyl and phenyl groups influence steric bulk and electronic properties. For instance, compound 4g ’s lower melting point (98.6–100.1°C) vs. phenyl-substituted analogs (e.g., 250°C for 4f in ) highlights the role of substituents in crystallinity.
Preparation Methods
Cyclization Approaches
One of the principal methods involves cyclization of appropriately substituted precursors such as amino-ketones or amino-esters under acidic or basic conditions to form the bicyclic lactam system.
- Intramolecular Cyclization: Starting from 2-aminocyclopentanone derivatives or related intermediates, intramolecular condensation with carboxyl or ester functionalities yields the hexahydro-cyclopenta[b]pyridine skeleton.
- Acetic Anhydride-Mediated Cyclization: Treatment of N-alkylated amino acid derivatives with acetic anhydride in chloroform has been reported to facilitate ring closure forming the bicyclic lactam structure.
These methods allow formation of the 1,2,3,4,5,6-hexahydro ring system with the keto group at C-2 and the carboxylic acid at C-4a.
N-Ethylation
The ethyl substituent at the nitrogen (N-1) is introduced via alkylation reactions:
- Alkylation of the Lactam Nitrogen: Using ethyl halides (e.g., ethyl bromide) under basic conditions to selectively alkylate the nitrogen atom without affecting other functional groups.
- Reductive Alkylation: In some cases, reductive alkylation with acetaldehyde and reducing agents can be employed to introduce the ethyl group.
Control of reaction conditions is critical to avoid over-alkylation or side reactions.
Carboxylation and Oxidation
- The carboxylic acid function at the 4a-position is typically introduced either by direct hydrolysis of ester precursors or by oxidation of corresponding alcohol intermediates.
- Oxidative methods using mild oxidants ensure preservation of the keto group at C-2.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of amino-ketone | Starting from cyclopentanone derivatives | Formation of 2-amino-cyclopentanone intermediate |
| 2 | Intramolecular cyclization | Acetic anhydride, chloroform, reflux | Formation of bicyclic lactam (hexahydro-cyclopenta[b]pyridine) |
| 3 | N-Ethylation | Ethyl bromide, base (e.g., K2CO3) | Introduction of ethyl group at N-1 |
| 4 | Ester hydrolysis or oxidation | Aqueous base or mild oxidants | Formation of 4a-carboxylic acid |
Detailed Research Findings
- Yields and Purity: Reported yields for similar bicyclic lactam syntheses range between 60-85%, with purity often exceeding 95% after recrystallization or chromatographic purification.
- Reaction Times: Cyclization steps typically require several hours (12-24 h) under reflux or elevated temperatures.
- Solvent Effects: Chloroform and ethylene glycol monobutyl ether have been used as solvents to facilitate cyclization and alkylation steps, respectively.
- Temperature Control: Maintaining temperatures around 60-80°C during cyclization and alkylation is common to optimize yields and minimize side reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Intramolecular cyclization | High regioselectivity, straightforward | Requires careful temperature control | 70-85 | >95 |
| Acetic anhydride cyclization | Mild conditions, good functional group tolerance | Use of volatile solvents | 65-80 | >90 |
| N-Ethylation with alkyl halides | Simple, widely applicable | Potential for over-alkylation | 60-75 | >90 |
| Reductive alkylation | Mild, selective | Requires reducing agents, longer time | 60-70 | >90 |
Notes on Scale-Up and Industrial Preparation
- Large-scale preparation requires optimization of solvent recovery and purification steps.
- Use of environmentally benign solvents and reagents is encouraged.
- Reaction monitoring by HPLC or NMR is essential to ensure completion and purity.
- Crystallization from petroleum ether at low temperatures (-10°C) can be used to isolate pure product.
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework and substituent positions (e.g., ethyl group at N1, carboxylic acid at C4a) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, MW 209.24 g/mol) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers resolve contradictions in reported synthetic yields across literature?
Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Reagent Quality : Impurities in starting materials (e.g., ethyl glycinate) reduce efficiency. Use HPLC-validated reagents .
- Reaction Monitoring : In situ techniques like FTIR track intermediate formation (e.g., aldehyde intermediates) to identify bottlenecks .
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratios) identifies optimal conditions .
What computational and experimental methods elucidate the compound’s mechanism of action in biological systems?
Q. Advanced Mechanistic Studies
- Molecular Docking : Predicts binding affinity to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- Enzyme Assays : In vitro inhibition assays (IC) validate computational predictions. For example, competitive inhibition kinetics with Km and Vmax measurements .
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) assesses CYP450-mediated degradation .
How should researchers design assays to evaluate the compound’s biological activity?
Q. Advanced Assay Design
- Target Selection : Prioritize targets based on structural analogs (e.g., cyclopenta[b]pyridine derivatives with anti-inflammatory activity) .
- In Vitro Models :
- Cell Viability : MTT assay in macrophage (RAW 264.7) or cancer cell lines (IC determination) .
- Cytokine Profiling : ELISA measures TNF-α/IL-6 suppression in LPS-stimulated cells .
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to establish efficacy and toxicity thresholds .
How does the compound compare structurally and functionally to related cyclopenta[b]pyridine analogs?
Q. Advanced Comparative Analysis
Q. Functional Insights :
- The ethyl group enhances membrane permeability (cLogP 2.1) compared to non-alkylated analogs .
- Saturation of the cyclopentane ring reduces aromaticity, potentially lowering DNA intercalation risks .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Solvent Selection : Replace methanol with DMF or toluene for higher boiling points and safer large-scale reactions .
- Catalyst Recycling : Immobilize triethylamine on silica gel to reduce waste .
- Continuous Flow Systems : Improve yield consistency (e.g., 75% ± 2% over 10 batches) by automating intermediate steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
